molecular formula C5H4N4O2 B14173582 2-Methyl-3,5-dioxo-1,2,4-triazine-6-carbonitrile CAS No. 89282-23-5

2-Methyl-3,5-dioxo-1,2,4-triazine-6-carbonitrile

Cat. No.: B14173582
CAS No.: 89282-23-5
M. Wt: 152.11 g/mol
InChI Key: PKJZNQYXTPSJAS-UHFFFAOYSA-N
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Description

2-Methyl-3,5-dioxo-1,2,4-triazine-6-carbonitrile is a heterocyclic compound with significant importance in various fields of scientific research This compound is known for its unique structure, which includes a triazine ring substituted with a methyl group, two oxo groups, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3,5-dioxo-1,2,4-triazine-6-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable nitrile with a hydrazine derivative, followed by cyclization and oxidation steps. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) or acetonitrile, and catalysts like triethylamine or potassium carbonate.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of temperature and pressure are crucial to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3,5-dioxo-1,2,4-triazine-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The methyl group and carbonitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional oxo groups, while reduction can produce hydroxylated triazines.

Scientific Research Applications

2-Methyl-3,5-dioxo-1,2,4-triazine-6-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-3,5-dioxo-1,2,4-triazine-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In medicinal applications, it may modulate signaling pathways involved in disease progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3,5-dioxo-1,2,4-triazine-6-carbonitrile: Known for its unique triazine ring structure.

    2-Methyl-3,5-dioxo-1,2,4-triazine-6-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.

    2-Methyl-3,5-dioxo-1,2,4-triazine-6-thiol: Contains a thiol group, offering different reactivity and applications.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its carbonitrile group allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development.

Properties

CAS No.

89282-23-5

Molecular Formula

C5H4N4O2

Molecular Weight

152.11 g/mol

IUPAC Name

2-methyl-3,5-dioxo-1,2,4-triazine-6-carbonitrile

InChI

InChI=1S/C5H4N4O2/c1-9-5(11)7-4(10)3(2-6)8-9/h1H3,(H,7,10,11)

InChI Key

PKJZNQYXTPSJAS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)NC(=O)C(=N1)C#N

Origin of Product

United States

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